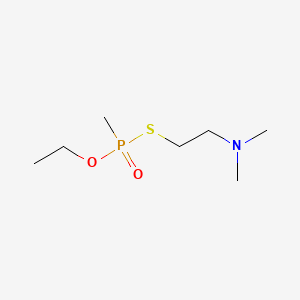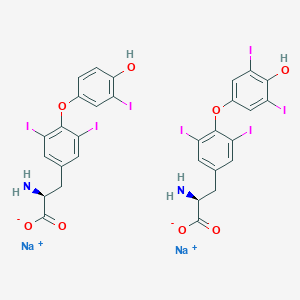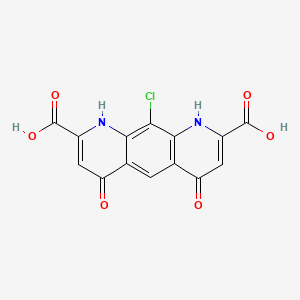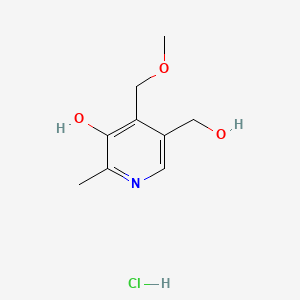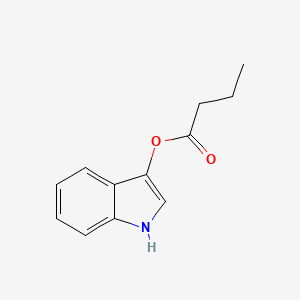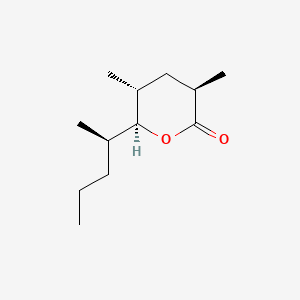
Invictolide
Overview
Description
Invictolide is a naturally occurring compound that exhibits pheromone activity. It was first isolated from the red imported fire ant queens, Solenopsis invicta. This compound plays a crucial role in the queen recognition pheromone system of these ants. This compound is a δ-lactone with the molecular formula C12H22O2 and is known for its unique stereochemistry and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of invictolide involves several key steps. One notable method includes the desymmetrization of a bicyclic olefin using Brown’s chiral hydroboration, followed by carbon-carbon bond formation, 1,3-syn reduction, and oxidative lactonization of a 1,3,5-triol . Another approach involves the cuprous iodide-mediated homoconjugate addition of a Grignard reagent to a cyclopropane derivative, followed by a series of reactions including methylation, epoxidation, and catalytic hydrogenation .
Industrial Production Methods: Industrial production of this compound is not extensively documented, but it likely involves similar synthetic routes optimized for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity would be essential in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: Invictolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on charcoal is employed to reduce double bonds.
Substitution: Grignard reagents are used for the homoconjugate addition to cyclopropane derivatives.
Major Products: The major products formed from these reactions include various stereoisomers of this compound, such as 3,6,7-tri-epi-invictolide .
Scientific Research Applications
Invictolide has several scientific research applications:
Chemistry: It is used as a model compound for studying stereochemistry and biosynthetic pathways of δ-lactones.
Biology: this compound’s role as a pheromone makes it valuable for studying insect behavior and communication.
Industry: Its unique properties may be harnessed for developing new materials or chemical processes.
Mechanism of Action
Invictolide exerts its effects primarily through its role as a pheromone. It interacts with specific receptors in the red imported fire ant queens, facilitating recognition and communication within the colony. The exact molecular targets and pathways involved in this process are still under investigation, but it is known that this compound’s stereochemistry plays a crucial role in its activity .
Comparison with Similar Compounds
3,6,7-Tri-epi-invictolide: A diastereomer of invictolide with similar pheromone activity.
Other δ-lactones: Compounds like sambutoxin and borrelidin share structural similarities with this compound and are also challenging to synthesize.
Uniqueness: this compound’s uniqueness lies in its specific stereochemistry and its role as a queen recognition pheromone in red imported fire ants. This makes it a valuable compound for studying insect behavior and developing new chemical applications.
Properties
IUPAC Name |
(3R,5R,6S)-3,5-dimethyl-6-[(2R)-pentan-2-yl]oxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-5-6-8(2)11-9(3)7-10(4)12(13)14-11/h8-11H,5-7H2,1-4H3/t8-,9-,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBHSLUQWMFDHU-DBIOUOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1C(CC(C(=O)O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C)[C@H]1[C@@H](C[C@H](C(=O)O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908506 | |
| Record name | 3,5-Dimethyl-6-(pentan-2-yl)oxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103619-04-1 | |
| Record name | Invictolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103619041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyl-6-(pentan-2-yl)oxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one](/img/structure/B1202296.png)
